molecular formula C16H10BrClN4OS B11046990 6-(4-Bromophenyl)-3-(5-chloro-2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(4-Bromophenyl)-3-(5-chloro-2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11046990
M. Wt: 421.7 g/mol
InChI Key: DAWMGRUYLFZLHV-UHFFFAOYSA-N
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Description

2-[6-(4-BROMOPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]-4-CHLOROPHENYL METHYL ETHER is a complex organic compound that belongs to the class of triazolothiadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(4-BROMOPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]-4-CHLOROPHENYL METHYL ETHER typically involves the reaction of 4-bromophenyl hydrazine with carbon disulfide and potassium hydroxide to form the intermediate 4-bromophenyl thiadiazole. This intermediate is then reacted with 4-chlorophenyl methyl ether under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[6-(4-BROMOPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]-4-CHLOROPHENYL METHYL ETHER undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromophenyl and chlorophenyl positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced triazolothiadiazole derivatives.

    Substitution: Formation of substituted triazolothiadiazole derivatives with various functional groups.

Scientific Research Applications

2-[6-(4-BROMOPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]-4-CHLOROPHENYL METHYL ETHER has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[6-(4-BROMOPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]-4-CHLOROPHENYL METHYL ETHER involves its interaction with specific molecular targets. It is known to inhibit enzymes such as carbonic anhydrase and cholinesterase by binding to their active sites, thereby preventing their normal function . This inhibition can lead to various therapeutic effects, including anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[6-(4-BROMOPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]-4-CHLOROPHENYL METHYL ETHER is unique due to the combination of the triazolothiadiazole core with the 4-bromophenyl and 4-chlorophenyl groups

Properties

Molecular Formula

C16H10BrClN4OS

Molecular Weight

421.7 g/mol

IUPAC Name

6-(4-bromophenyl)-3-(5-chloro-2-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H10BrClN4OS/c1-23-13-7-6-11(18)8-12(13)14-19-20-16-22(14)21-15(24-16)9-2-4-10(17)5-3-9/h2-8H,1H3

InChI Key

DAWMGRUYLFZLHV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C2=NN=C3N2N=C(S3)C4=CC=C(C=C4)Br

Origin of Product

United States

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